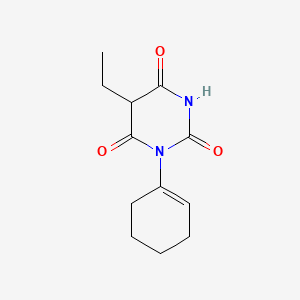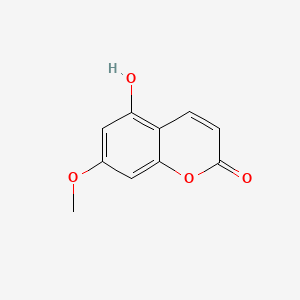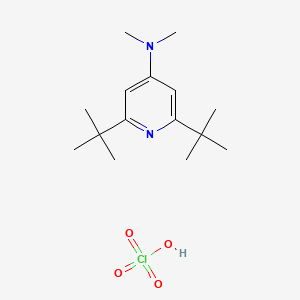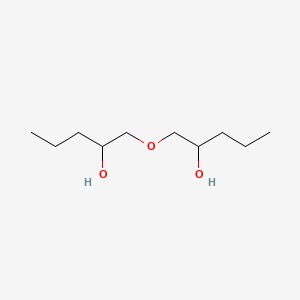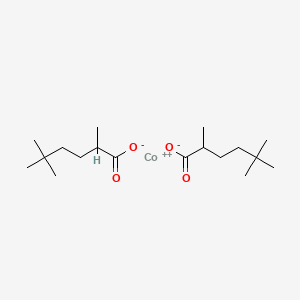
Cobalt bis(2,5,5-trimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt bis(2,5,5-trimethylhexanoate) is a coordination compound with the molecular formula C₁₈H₃₄CoO₄. It is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt bis(2,5,5-trimethylhexanoate) can be synthesized through the reaction of cobalt(II) acetate with 2,5,5-trimethylhexanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cobalt bis(2,5,5-trimethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The product is often purified through distillation or other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt bis(2,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the 2,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(0) metal.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt bis(2,5,5-trimethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of coatings, inks, and dyes due to its stability and color properties.
Mecanismo De Acción
The mechanism of action of cobalt bis(2,5,5-trimethylhexanoate) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst. The compound can interact with molecular targets through ligand exchange and redox reactions, influencing various chemical pathways .
Comparación Con Compuestos Similares
Cobalt bis(2-ethylhexanoate): Similar in structure but with different alkyl groups.
Cobalt bis(acetylacetonate): Contains acetylacetonate ligands instead of 2,5,5-trimethylhexanoate.
Cobalt bis(benzoate): Contains benzoate ligands.
Uniqueness: Cobalt bis(2,5,5-trimethylhexanoate) is unique due to the presence of the bulky 2,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
Propiedades
Número CAS |
84215-43-0 |
|---|---|
Fórmula molecular |
C18H34CoO4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
cobalt(2+);2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
BJUHRJZEHXEVKP-UHFFFAOYSA-L |
SMILES canónico |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


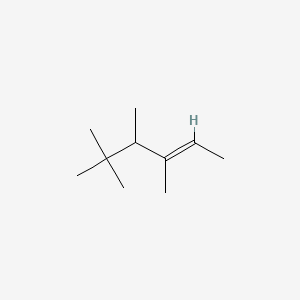
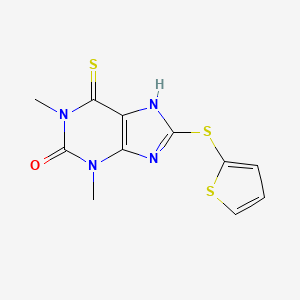

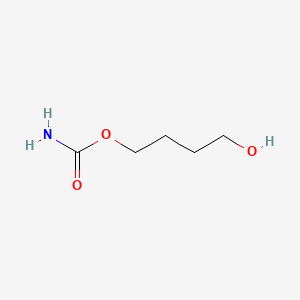

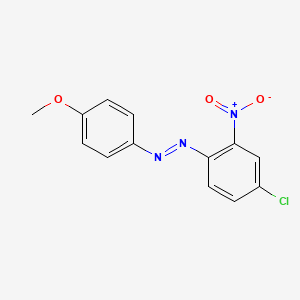
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)

